N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-(4-methylphenyl)methylideneamino]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-8-2-4-9(5-3-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHHSQNYJUQVNF-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 4-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's efficacy is often assessed using standard techniques such as the disc diffusion method, revealing its potential as a therapeutic agent against infections caused by these microorganisms .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against strains like Aspergillus niger and Candida albicans . This broad spectrum of activity positions it as a candidate for further development in antifungal therapies .
Material Science Applications
Beyond biological applications, thiadiazoles are gaining traction in material science. Their unique electronic properties make them suitable for:
- Organic semiconductors
- Dyes and pigments
- Corrosion inhibitors
Research into the incorporation of thiadiazoles into polymer matrices has shown promise for enhancing material properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Mahendrasinh et al., several new thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that compounds similar to this compound exhibited notable antibacterial effects against multiple bacterial strains, suggesting that structural modifications could enhance potency .
Case Study 2: Synthesis Innovations
Another research effort focused on optimizing the synthesis of thiadiazole derivatives through microwave-assisted techniques. This method significantly reduced reaction times while improving yields and purity levels compared to traditional methods. Such advancements are critical for scaling up production for commercial applications .
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, altering their activity. The compound’s hydrazone group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in their substituents, which can affect their reactivity and applications. N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties .
Biological Activity
N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide, a compound with the CAS number 477872-12-1, belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
- Chemical Formula : C11H10N4OS
- Molecular Weight : 246.29 g/mol
- IUPAC Name : this compound
The compound features a thiadiazole ring which is known for its pharmacological potential. The presence of the methylphenyl group enhances its lipophilicity and biological activity.
Anticancer Activity
Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : In vitro studies using the MTT assay have shown that various thiadiazole derivatives demonstrate potent cytotoxic effects against multiple cancer cell lines, including breast (MCF7), colon (HT-29), and lung (A549) carcinomas. Specifically, compounds similar to this compound have shown IC50 values in the low micromolar range (e.g., 8.107 μM against HepG2) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through caspase activation and inhibition of key signaling pathways such as ERK1/2 .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 23 | T47D (Breast) | 1.16 | Inhibition of tubulin polymerization |
| Compound 24 | A549 (Lung) | 8.107 | Caspase activation |
| Compound 25 | Jurkat E6.1 | Not specified | Apoptosis induction |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that compounds within this class exhibit activity against a variety of bacterial strains and fungi. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is often linked to the disruption of microbial cell membranes and interference with metabolic pathways.
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored in several studies:
- Animal Studies : In vivo studies using models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have demonstrated that certain thiadiazole derivatives can significantly reduce seizure activity .
- Efficacy : For instance, some derivatives showed up to 83% inhibition in PTZ models at doses as low as 20 mg/kg .
Table 2: Anticonvulsant Activity of Thiadiazole Derivatives
| Compound Name | Test Model | Dose (mg/kg) | Inhibition (%) |
|---|---|---|---|
| Compound A | PTZ | 20 | 83 |
| Compound B | MES | 30 | 75 |
Q & A
Q. What are the recommended methods for synthesizing N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide?
The compound can be synthesized via condensation reactions between thiadiazole-carbohydrazide derivatives and substituted benzaldehydes. For example:
- Hydrazone formation : React 1,2,3-thiadiazole-4-carbohydrazide with 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid) at elevated temperatures (80–100°C) to form the Schiff base. Monitor reaction progress via TLC .
- Crystallization : Purify the product using solvent evaporation or recrystallization from ethanol/DMF mixtures .
Q. How can crystallographic data for this compound be validated?
Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for structure refinement. Key steps:
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm hydrazone (N-H ~10–12 ppm) and imine (C=N ~160 ppm) groups .
- IR : Identify ν(N-H) (~3200 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and ν(C=S) (~680 cm⁻¹) .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+) .
Advanced Research Questions
Q. How can computational methods predict nonlinear optical (NLO) properties of this compound?
- Quantum chemical calculations : Use TD-DFT (e.g., B3LYP functional) to calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability .
- Solvent effects : Simulate UV-Vis spectra in solvents (e.g., DMSO, chloroform) to assess solvatochromic shifts .
- Electrostatic potential maps : Visualize charge distribution to identify electron-rich regions for NLO activity .
Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?
- Dose-response assays : Compare IC₅₀ values across multiple cell lines to confirm selective cytotoxicity .
- Binding studies : Perform molecular docking to validate interactions with targets (e.g., microtubules for anti-mitotic activity) .
- Structure-activity relationships (SAR) : Modify substituents (e.g., 4-methylphenyl vs. 4-nitrophenyl) and correlate with activity trends .
Q. How can reaction mechanisms for unexpected byproducts (e.g., pyrazole derivatives) be elucidated?
- Intermediate trapping : Use in situ NMR or LC-MS to detect transient species during hydrazone formation .
- Computational modeling : Apply DFT to map reaction pathways (e.g., cyclization via intramolecular nucleophilic attack) .
- Isotopic labeling : Track nitrogen or carbon atoms in hydrazine/aldehyde moieties to confirm rearrangement steps .
Q. What advanced crystallographic techniques address disorder or twinning in crystal structures?
- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- Twin refinement : Use SHELXL ’s TWIN/BASF commands for twinned crystals .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π, hydrogen bonds) to resolve packing ambiguities .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
